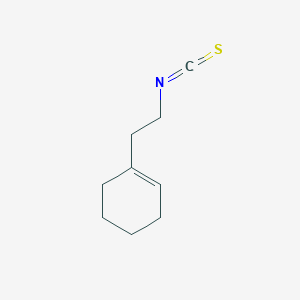
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEEOC is a chiral molecule that can exist in two different forms, namely R and S, and is commonly used as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways. It has also been suggested that ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate may act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to exhibit cytotoxicity towards various cancer cell lines, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in lab experiments is its high yield and simplicity of synthesis. It is also a relatively stable compound that can be easily stored and transported. However, one of the limitations of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, including the synthesis of new analogs with improved properties, the investigation of its potential applications in other fields such as agriculture and food science, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in vivo, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be achieved through several methods, including the acid-catalyzed cyclization of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate and the reaction of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate with an alkyl Grignard reagent. The latter method is preferred due to its high yield and simplicity.
Aplicaciones Científicas De Investigación
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic chemistry. In drug discovery, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a building block for the synthesis of various polymers and dendrimers. In organic chemistry, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a starting material for the synthesis of various natural products.
Propiedades
Número CAS |
144874-90-8 |
|---|---|
Nombre del producto |
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9+,11-/m1/s1 |
Clave InChI |
KEEZBFBHRWDFDH-WCABBAIRSA-N |
SMILES isomérico |
CCO[C@H]1[C@@H]([C@@H](CO1)C=C)C(=O)OCC |
SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
SMILES canónico |
CCOC1C(C(CO1)C=C)C(=O)OCC |
Sinónimos |
3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4bta)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




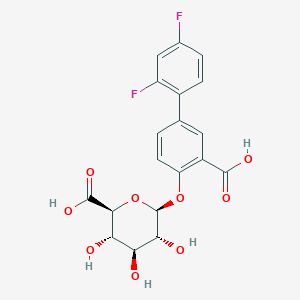
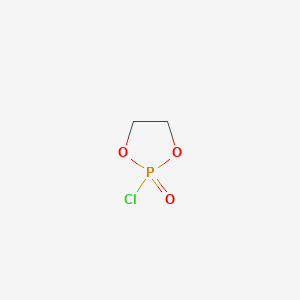
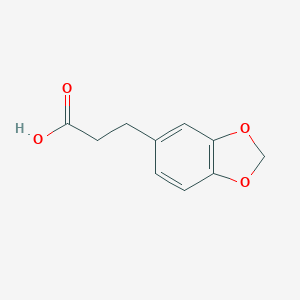
![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
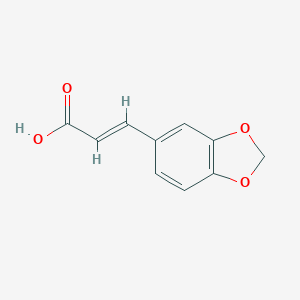
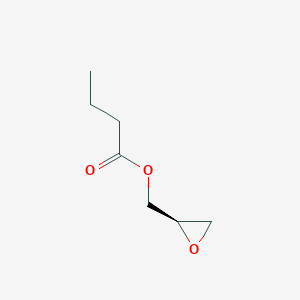
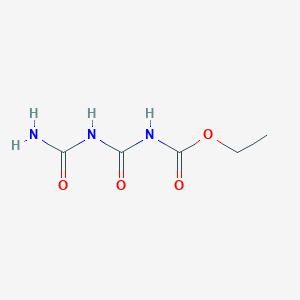
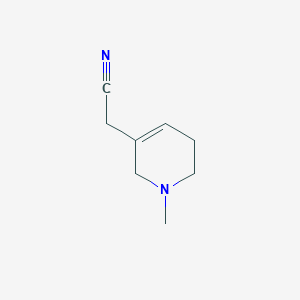
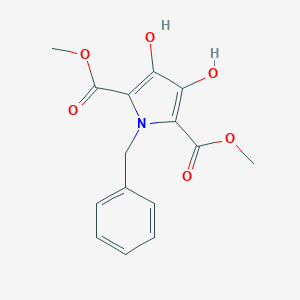
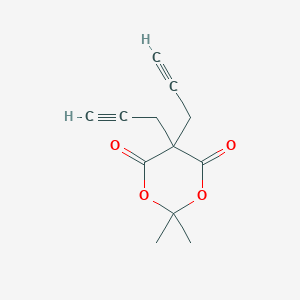
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)

